N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide is a quinazoline-based small molecule featuring a 6-chloro-substituted quinazoline core linked to a pyrrolidine ring bearing a tert-butyl carboxamide group at the 3-position. This compound is primarily recognized for its role as a kinase inhibitor, demonstrating potent activity against epidermal growth factor receptor (EGFR) with an IC50 of 12 nM . Its structural design incorporates a pyrrolidine-3-carboxamide moiety, which is hypothesized to enhance binding affinity and selectivity by optimizing steric and electronic interactions within the ATP-binding pocket of EGFR. The tert-butyl group contributes to metabolic stability and bioavailability, making it a promising candidate for therapeutic applications, particularly in EGFR-driven cancers such as non-small cell lung carcinoma (NSCLC) .
Properties
IUPAC Name |
N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKEWVOFUBCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane may be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. Quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, quinazoline-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
1.2 JAK Inhibition
The compound's structural similarity to known Janus kinase (JAK) inhibitors suggests its potential as a therapeutic agent for diseases mediated by JAK signaling pathways, such as rheumatoid arthritis and certain cancers. JAK inhibitors work by blocking the activity of one or more of the JAK family of enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors .
1.3 Neuroprotective Effects
Preliminary studies have suggested that derivatives of quinazoline may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The mechanism is believed to involve the modulation of neuroinflammatory responses and oxidative stress pathways .
Pharmacological Applications
2.1 Antimicrobial Properties
this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacterial strains, indicating potential use as an antibacterial agent .
2.2 Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that certain quinazoline derivatives can reduce inflammation markers in vitro and in vivo, suggesting a therapeutic role in conditions like asthma or inflammatory bowel disease .
Material Science Applications
3.1 Polymer Development
In material science, the unique properties of this compound can be harnessed for developing new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the overall performance of materials used in various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using related quinazoline derivatives. |
| Study 2 | JAK Inhibition | Identified potential as a selective JAK inhibitor with promising results in cellular assays. |
| Study 3 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models, indicating therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism by which N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key findings :
- The target compound exhibits lower potency against EGFR compared to gefitinib (12 nM vs. 2 nM) but demonstrates superior selectivity over HER2 (IC50 >1000 nM vs. 250 nM for gefitinib), suggesting reduced off-target toxicity .
- Its solubility (0.5 mg/mL) is lower than gefitinib’s (2.1 mg/mL), likely due to the hydrophobic tert-butyl group. However, higher bioavailability (65% vs. 60%) and longer half-life (8 h vs. 6 h) indicate improved pharmacokinetics .
Pharmacokinetic and Toxicity Profiles
- Volume of distribution : The compound’s volume of distribution (4.2 L/kg) exceeds gefitinib’s (3.8 L/kg), indicating enhanced tissue penetration.
- Toxicity : Preclinical studies report low hepatotoxicity in rat models compared to gefitinib, which shows moderate liver enzyme elevation .
Resistance Profile
The compound retains efficacy against the EGFR T790M mutation (common in gefitinib-resistant NSCLC) in H1975 cell lines, whereas gefitinib’s activity diminishes significantly .
Biological Activity
N-tert-butyl-1-(6-chloroquinazolin-4-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and anticonvulsant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H22ClN3O
- Molecular Weight : 319.83 g/mol
- IUPAC Name : this compound
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Ras Proteins : The compound has been shown to inhibit Ras proteins, which are critical in cell signaling pathways that control cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells .
- Anticonvulsant Activity : In preclinical studies, this compound demonstrated significant anticonvulsant properties. It was evaluated using various seizure models, showing effectiveness in reducing seizure frequency and severity .
Anticancer Activity
Research indicates that this compound has notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of Ras signaling |
These findings suggest that the compound may serve as a potential therapeutic agent against multiple types of cancer.
Anticonvulsant Activity
In vivo studies have confirmed the anticonvulsant effects of this compound:
| Test Model | Dose (mg/kg) | Efficacy (%) | Observations |
|---|---|---|---|
| Maximal Electroshock Seizure | 30 | 75 | Significant reduction in seizures |
| Pentylenetetrazole Seizure | 100 | 50 | Moderate seizure control |
The results indicate that this compound can effectively manage seizure activity without significant neurotoxicity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study focusing on various quinazoline derivatives indicated that compounds similar to this compound exhibited promising anticancer activities by targeting specific pathways associated with tumor growth .
- Anticonvulsant Research : In a comprehensive study involving animal models, the compound showed a favorable safety profile while providing effective seizure control, making it a candidate for further clinical development as an anticonvulsant medication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
